4-(2,6-Dimethylhept-3-en-4-yl)morpholine
Description
Properties
CAS No. |
78593-92-7 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
4-(2,6-dimethylhept-3-en-4-yl)morpholine |
InChI |
InChI=1S/C13H25NO/c1-11(2)9-13(10-12(3)4)14-5-7-15-8-6-14/h9,11-12H,5-8,10H2,1-4H3 |
InChI Key |
KZWTVYJQGQAJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=CC(C)C)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Substituent Analysis
The following table summarizes key structural differences between 4-(2,6-Dimethylhept-3-en-4-yl)morpholine and related compounds:
Key Observations :
- Branched Alkenyl vs. Aromatic/Heterocyclic Substituents : The alkenyl chain in the target compound increases lipophilicity compared to the aromatic (VPC-14228) or heterocyclic (VPC-14449) substituents. This may enhance membrane permeability but reduce water solubility.
- Electron-Deficient Groups : VPC-14449’s brominated imidazole enhances electrophilic interactions with AR’s DNA-binding domain (DBD), a feature absent in the alkenyl-substituted morpholine .
Receptor Binding and Modulation
- VPC-14228 and VPC-14449 : These compounds inhibit AR splice variants (e.g., AR-V7) by targeting the DBD, with VPC-14449 showing enhanced activity due to bromine-mediated hydrophobic interactions .
- This compound: No direct evidence of AR modulation is reported. Its biological activity may instead relate to surfactant or membrane-disrupting roles due to its lipophilic alkenyl chain.
Antioxidant and Antimicrobial Activity
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | VPC-14228 | VPC-14449 | Triazolone-Morpholine Hybrids |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.5 | 3.2 | 1.9–2.4 |
| Water Solubility (mg/mL) | <0.1 | 0.5 | 0.3 | 1.2–2.0 |
| Key Functional Motif | Alkenyl | Thiazole | Bromoimidazole | Triazolone, Schiff base |
Q & A
Basic: What are the standard synthetic routes for 4-(2,6-Dimethylhept-3-en-4-yl)morpholine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions starting with morpholine derivatives. A common approach includes:
- Step 1: Alkylation of morpholine with substituted halides (e.g., chloroacetyl chloride) under basic conditions (NaOH/MeOH) to form intermediates like chloroacetylmorpholine .
- Step 2: Cyclization or coupling with substituted amines (e.g., 2,6-dimethylpiperidine) in solvents such as DMF or THF, using bases like NaH or K2CO3 to control regioselectivity .
- Optimization: Yield improvements (≥75%) are achieved by adjusting solvent polarity, reaction temperature (0°C to room temperature), and stoichiometric ratios of reagents. For example, excess morpholine (1.05–1.2 eq.) ensures complete conversion of halide intermediates .
Basic: How is the molecular structure of this compound characterized using spectroscopic and computational methods?
Answer:
Structural elucidation combines:
- Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR identifies substituent positions (e.g., dimethylheptenyl groups) via coupling constants and chemical shifts. IR spectroscopy confirms morpholine ring vibrations (C-O-C stretch at ~1100 cm<sup>-1</sup>) .
- Computational Analysis: Density Functional Theory (DFT) calculates bond lengths, angles, and electron density maps. For example, the HOMO-LUMO gap (~4.2 eV) predicts reactivity, while Mulliken charges highlight nucleophilic sites on the morpholine nitrogen .
- X-ray Crystallography (if available) resolves stereochemistry and crystal packing effects .
Advanced: How do structural modifications influence its biological activity compared to similar morpholine derivatives?
Answer:
Bioactivity is highly substituent-dependent, as shown in comparative studies:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| This compound | Moderate (~15 µM) | Significant (≤10 µg/mL) |
| 4-(4-Pyridyl)morpholine | Low (>50 µM) | Moderate (~25 µg/mL) |
| 2,6-Dimethylmorpholine | Inactive | Low (>50 µg/mL) |
Key factors:
- Lipophilicity: The dimethylheptenyl group enhances membrane permeability, improving antimicrobial activity .
- Electron-withdrawing groups: Pyridyl substituents reduce basicity, lowering receptor-binding affinity .
- Steric effects: Bulky substituents (e.g., trifluoromethyl) may hinder target engagement but improve metabolic stability .
Advanced: What computational approaches are used to predict its drug-likeness and binding affinity?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). For example, the morpholine oxygen forms hydrogen bonds with catalytic lysine residues (binding energy ≤ -8.5 kcal/mol) .
- ADMET Prediction: SwissADME or pkCSM evaluates logP (optimal ~2.5), solubility (≥ -4.0 LogS), and cytochrome P450 inhibition. This compound’s logP (~3.1) suggests moderate blood-brain barrier penetration .
- QSAR Models: Regression analyses correlate substituent electronegativity with antibacterial potency (R<sup>2</sup> ≥ 0.85) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies arise from:
- Purity and stereochemistry: Impurities (>5%) or racemic mixtures (e.g., unresolved 2R,6S vs. 2S,6R isomers) alter activity. Chiral HPLC or SFC ensures enantiomeric purity .
- Assay variability: MIC values differ between broth microdilution (static) vs. time-kill assays (dynamic). Standardize protocols using CLSI guidelines .
- Cell line specificity: Anticancer IC50 varies with p53 status (e.g., higher efficacy in wild-type p53 cells). Validate using isogenic cell pairs .
Advanced: What strategies are recommended for analyzing its nonlinear optical (NLO) properties?
Answer:
- Hyperpolarizability (β): DFT calculations at the B3LYP/6-311++G(d,p) level predict β values (~1.5 × 10<sup>-30</sup> esu), indicating moderate NLO response. Electron-donating groups (e.g., morpholine) enhance β via charge transfer .
- Experimental Validation: Second-harmonic generation (SHG) using Kurtz-Perry powder method quantifies efficiency relative to urea. Crystallographic symmetry (non-centrosymmetric crystals) is critical for SHG activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
